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Glycetein

Cat. No.: B12357754
M. Wt: 290.31 g/mol
InChI Key: CUKIELLZJKDKLI-UHFFFAOYSA-N
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Description

Classification and Chemical Structure within Isoflavonoids

Glycitein (B1671905) belongs to the class of organic compounds known as isoflavones, which are a subclass of isoflavonoids, themselves part of the larger flavonoid family. slu.sehmdb.caiarc.fr Isoflavones are characterized by a 2-isoflavene skeleton with a ketone group at the C4 carbon atom. hmdb.caiarc.fr

The chemical name for glycitein is 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one, also known as 7,4'-Dihydroxy-6-methoxyisoflavone. iarc.frwikidata.orgthegoodscentscompany.com Its molecular formula is C₁₆H₁₂O₅, and it has a molecular weight of 284.267 g/mol . iarc.frwikidata.orgwikipedia.orgwikipedia.org A distinguishing feature of glycitein compared to other common soy isoflavones like daidzein (B1669772) and genistein (B1671435) is the presence of a unique methoxy (B1213986) group linked to the C-6 position of the isoflavone (B191592) core. nih.gov

The basic structure of glycitein consists of three rings, with a torsion angle typically found between the II and III rings, leading to a loss of coplanarity between them, while coplanarity is maintained between the I and II rings. acs.org

Natural Occurrence and Distribution in Biological Systems

Glycitein is predominantly found in legumes, particularly soybeans (Glycine max), which are considered the most relevant dietary source of isoflavones for humans. slu.sehmdb.canih.govresearchgate.net While present in soybeans, glycitein typically accounts for a smaller percentage of the total isoflavone content compared to genistein and daidzein, often ranging from 5% to 10%. slu.seacs.orgwikipedia.orgnih.govnih.govrsc.orgnih.gov However, its concentration can be as high as 40% in certain soy products like soy germ. rsc.orgiastate.edu Glycitein is also found in other plants, including red clover (Trifolium pratense) and Wisteria brachybotrys, and has been isolated from the mycelia of the fungus Cordyceps sinensis. wikidata.orgnih.govebi.ac.uk

In plants, glycitein is often stored in vacuoles in conjugated forms, such as glucosylated (glycitin), malonylated (malonyl glycitin), and acetylated (acetyl glycitin) conjugates. rsc.org These conjugates can be converted to the aglycone form, glycitein, during processing or by the action of beta-glucosidases from human intestinal flora after consumption. wikipedia.orgebi.ac.uk

After ingestion, glycitein and its metabolites are absorbed and distributed to various tissues, and they can cross the placental and blood-brain barriers. nih.gov Renal excretion is a primary route of elimination, with glucuronide conjugates being the most abundant form in urine. rsc.orgnih.gov

Historical Context of Discovery and Early Academic Investigation

The discovery of glycitein from soybean was first reported in 1973 through Thin Layer Chromatography (TLC) analysis. nih.gov This discovery followed earlier studies that had identified genistein and its derivatives as the most abundant isoflavones in soybeans. nih.gov

Early academic investigations into isoflavones were spurred by observations of their biological effects, such as the identification of isoflavones in red clover as the cause of fertility problems in sheep in Western Australia around the 1940s. oaepublish.com This led to their classification as phytoestrogens. oaepublish.com

While extensive research was conducted on other soy isoflavones like daidzein and genistein, the biological activity of glycitein received less attention initially. acs.orgiastate.edu Early studies, such as one published in 1999, specifically aimed to evaluate the biological activity of glycitein, noting that it accounted for a significant portion of soy isoflavones but its activity had not been widely reported at that time. acs.orgiastate.edu This research demonstrated that glycitein possessed weak estrogenic activity, comparable to other soy isoflavones but considerably lower than that of potent estrogens like diethylstilbestrol (B1670540) (DES) and 17β-estradiol. acs.orgiastate.edu Competitive binding assays showed that higher concentrations of glycitein were required to displace 17β-estradiol from estrogen receptors compared to genistein, DES, or 17β-estradiol itself. acs.orgiastate.edu However, an in vivo mouse uterine enlargement assay in the same study indicated that glycitein had a stronger estrogenic response than genistein, suggesting potential differences in bioavailability or metabolism influencing in vivo effects. acs.orgiastate.edu

Subsequent research has continued to explore the various biological activities of glycitein, including its potential roles beyond estrogenic activity, such as antioxidant and potential anti-cancer effects. nih.govrsc.orgnih.gov

Competitive Binding Assay Data (Mouse Uterine Cytosol Estrogen Receptors) acs.orgiastate.edu

CompoundConcentration for 50% Displacement of ³H-Estradiol
Diethylstilbestrol1.15 nM
17β-estradiol1.09 nM
Genistein0.22 µM
Daidzein4.00 µM
Glycitein3.94 µM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B12357754 Glycetein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3

InChI Key

CUKIELLZJKDKLI-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Ii. Synthetic Strategies and Structural Modifications of Glycitein for Research Applications

Pathways for Chemical Synthesis of Glycitein (B1671905)

Chemical synthesis provides controlled methods for obtaining glycitein. One established route involves a chalcone (B49325) intermediate. This pathway utilizes thallium(III) nitrate (B79036) to rearrange chalcones into C-formylated ethanone (B97240) intermediates, which then undergo ring closure to yield glycitein. nih.gov

Another notable chemical synthesis method is a microwave-mediated approach starting from 2,4,4′-trihydroxy-5-methoxydeoxybenzoin. This technique has been reported to be amenable to large-scale synthesis, facilitating the production of gram quantities of glycitein for biological studies. rsc.orgacs.orgchemicalbook.comacs.org The Houben-Hoesch reaction is also documented as a pathway for glycitein synthesis. helsinki.fi

In addition to chemical routes, understanding the plant's biosynthetic pathway provides insights into potential biocatalytic synthesis methods. In plants, glycitein is synthesized via the phenylpropanoid pathway, originating from the amino acid phenylalanine. rsc.orgpsu.edu Key enzymatic steps involve the conversion of intermediates such as isoliquiritigenin (B1662430) through the action of enzymes including chalcone synthase (CHS), chalcone reductase (CHR), chalcone isomerase, isoflavone (B191592) synthase (IFS), 2-hydroxyisoflavanone (B8725905) dehydratase (HID), flavonoid 6-hydroxylase (F6H), and O-methyltransferase (OMT). rsc.orgpsu.edumdpi.com Research has identified specific genes, such as F6H4 and IOMT3, as being responsible for glycitein biosynthesis in soybean seeds. mdpi.comresearchgate.net

Derivatization Methods for the Development of Glycitein Analogs and Probes

Derivatization of glycitein is crucial for altering its solubility, stability, and biological activity, as well as for creating tools for research and analysis. A major type of derivatization is glycosylation, leading to the formation of glycitein glycosides, malonylglycosides, and acetylglycosides, which are the primary forms found in soybeans. nih.govnih.govrsc.orgmdpi.comnih.govgigvvy.comjfda-online.comresearchgate.net

Methods for synthesizing isoflavone O-glycosides and O-glucuronides, including those of glycitein, have been developed. These include phase transfer catalysis and the use of imidate donors, which can facilitate the formation of specific glycosidic linkages, such as the 7-O-glycosides and 7-O-glucuronides. nih.govmdpi.comnih.gov Biocatalytic approaches have also been employed, such as the use of Lactobacillus delbrueckii and cyclodextrin (B1172386) glucanotransferase for the synthesis of β-maltooligosaccharides of glycitein. nih.govresearchgate.net

Sulfation is another modification, and glycitein disulfate has been synthesized using methods involving pyridine (B92270) sulfur trioxide complex. helsinki.finih.gov Selective alkylation, such as benzylation and benzoylation, at the hydroxyl groups (e.g., at the 7-O or 4'-O positions) of glycitein has also been achieved. helsinki.fi

For analytical purposes, glycitein is often derivatized to its trimethylsilyl (B98337) (TMS) ether derivatives to enhance volatility for techniques like gas chromatography-mass spectrometry (GC-MS). usgs.govmdpi.comacs.org The exploration of C-glycosidic derivatives has been pursued to potentially improve the biological stability of isoflavone conjugates. nih.gov Furthermore, glycitein has been utilized in the development of fluorescent probes, for instance, for imaging amyloid-β peptide aggregation in research related to Alzheimer's disease. researchgate.net

Table 1 summarizes some key synthetic and derivatization methods applied to glycitein.

MethodDescriptionResearch Application
Chemical Synthesis (Chalcone Route)Rearrangement of chalcones using thallium(III) nitrate. nih.govObtaining glycitein for basic research.
Chemical Synthesis (Microwave-mediated)Cyclization of 2,4,4′-trihydroxy-5-methoxydeoxybenzoin under microwave. rsc.orgacs.orgchemicalbook.comacs.orgScalable production of glycitein.
Biocatalytic GlycosylationUsing enzymes (e.g., from L. delbrueckii, CGTase) to form glycosides. nih.govresearchgate.netSynthesis of specific glycitein glycosides (e.g., maltooligosaccharides). nih.gov
Chemical Glycosylation/GlucuronidationFormation of O-glycosides and O-glucuronides using chemical reagents. nih.govmdpi.comnih.govSynthesis of conjugated forms for metabolic studies and standards. mdpi.com
SulfationSynthesis of glycitein disulfate using pyridine sulfur trioxide complex. helsinki.finih.govProduction of sulfated metabolites for research. nih.gov
Alkylation (Benzylation, Benzoylation)Selective addition of alkyl or acyl groups to hydroxyl positions. helsinki.fiModifying properties and creating protected intermediates. helsinki.fi
Silylation (e.g., TMS)Formation of trimethylsilyl ethers for GC-MS analysis. usgs.govmdpi.comacs.orgEnabling chromatographic analysis of volatile derivatives. usgs.govmdpi.comacs.org
DeuterationIncorporation of deuterium (B1214612) atoms, e.g., using CF3COOD. helsinki.fiSynthesis of labeled standards for analytical methods (e.g., HPLC-MS). helsinki.fi
Fluorescent Probe DevelopmentIncorporating glycitein into fluorescent molecules. researchgate.netCreating tools for imaging and studying molecular interactions. researchgate.net

Stereoselective Synthesis and Isomeric Analysis in Research

Stereoselectivity, particularly in the formation of glycosidic bonds, presents a significant challenge in the synthesis of complex glycitein conjugates. nih.gov Achieving specific stereochemical outcomes (e.g., α or β linkages) is crucial as the biological activity and metabolic fate of isomers can differ. Research has focused on developing methods to control stereoselectivity, with factors such as neighboring group participation playing a role. nih.gov For instance, the use of specific imidate donors has enabled the stereoselective synthesis of β-anomers of glycitein glycosides and glucuronides. mdpi.comnih.gov

The analysis and differentiation of glycitein and its various isomeric and conjugated forms are essential in research. Glycitein exists in several forms, including the aglycone, glycosides (glycitin), acetylglycosides (acetylglycitin), and malonylglycosides (malonylglycitin). gigvvy.comjfda-online.comresearchgate.net These different forms, while sharing the core glycitein structure, vary in their attached sugar and acyl groups, leading to different chemical properties.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the separation and analysis of glycitein and its isomers/conjugates. HPLC, often coupled with UV or Diode Array Detection (DAD), allows for the separation and quantification of different glycitein forms based on their distinct retention times and UV absorbance profiles. jfda-online.comresearchgate.netresearchgate.net Different conjugated forms exhibit characteristic peaks in HPLC chromatograms. jfda-online.comresearchgate.net

GC-MS is another powerful tool, although it typically requires derivatization (such as silylation) to make glycitein and its conjugates volatile. usgs.govmdpi.comacs.org GC-MS enables the identification and confirmation of glycitein and its derivatives based on their retention times and characteristic fragmentation patterns. usgs.gov The use of labeled internal standards, such as deuterated isoflavones, is common in GC-MS analysis for accurate quantification. usgs.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for the structural elucidation and confirmation of synthesized glycitein derivatives. nih.gov The presence and position of functional groups, such as the methoxy (B1213986) group unique to glycitein, can be confirmed using NMR, and the chemical shifts are indicative of the attached sugar or acyl moieties. nih.gov

Table 2 illustrates the application of analytical techniques for the study of glycitein and its related compounds.

Analytical TechniqueApplication to Glycitein and AnalogsKey Information Obtained
HPLC (UV/DAD)Separation and quantification of glycitein, glycitin (B1671906), malonylglycitin, acetylglycitin. jfda-online.comresearchgate.netresearchgate.netConcentration, relative abundance of different forms, purity analysis. jfda-online.comresearchgate.netresearchgate.net
GC-MS (with silylation)Identification and quantification of volatile glycitein derivatives. usgs.govmdpi.comacs.orgConfirmation of structure, analysis of complex mixtures, trace analysis. usgs.govmdpi.comacs.org
NMR SpectroscopyStructural elucidation and confirmation of synthesized glycitein and derivatives. nih.govVerification of chemical structure, identification of functional groups and conjugates. nih.gov
Mass SpectrometryDetermination of molecular weight and fragmentation patterns for identification. usgs.goviastate.eduConfirmation of identity, analysis of metabolites and derivatives. usgs.goviastate.edu

Research findings highlight the importance of these synthetic and analytical approaches. For instance, the development of efficient synthesis methods has enabled the production of sufficient quantities of glycitein for detailed biological investigations. acs.org Derivatization methods have allowed researchers to study how modifications affect glycitein's biological activities and to create stable standards for analytical method development. helsinki.finih.govmdpi.comnih.govnih.gov The accurate analysis of glycitein and its various forms using techniques like HPLC and GC-MS is critical for research into its occurrence, metabolism, and biological effects in different matrices. gigvvy.comjfda-online.comresearchgate.netusgs.govmdpi.comacs.orgresearchgate.net

Iii. Biological Activities and Molecular Mechanisms of Action of Glycitein

Estrogenic Receptor Interactions and Signaling

Glycitein (B1671905) functions as a phytoestrogen, exhibiting weak estrogenic activity. ontosight.ailktlabs.comthegoodscentscompany.com Its effects are mediated, at least in part, through binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily. researchgate.nethormones.grcas.cz The two main subtypes of estrogen receptors are estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which have different tissue distributions and can mediate distinct cellular responses upon ligand binding. hormones.grcas.czoup.com

Binding Affinity and Selectivity for Estrogen Receptor Alpha (ERα) and Beta (ERβ) Isoforms

Studies have indicated that isoflavones, including glycitein and its conjugates, can bind to both ERα and ERβ. rsc.orgresearchgate.net While some isoflavones like genistein (B1671435) and coumestrol (B1669458) show a distinct preference for ERβ, the binding affinity and selectivity of glycitein for ERα and ERβ have also been investigated. hormones.group.com Research suggests that glycitein and its glucuronide conjugate have affinity for both ERα and ERβ. rsc.org The relative binding affinities of phytoestrogens for ERs are generally lower than that of 17β-estradiol. researchgate.net

Characterization of Glycitein as a Selective Estrogen Receptor Modulator (SERM)

Phytoestrogens, including isoflavones, are considered to act as Selective Estrogen Receptor Modulators (SERMs). ontosight.airesearchgate.nethormones.gr SERMs can act as either agonists or antagonists depending on the specific tissue, the receptor subtype (ERα or ERβ), and the cellular context. researchgate.nethormones.gr While the characterization of glycitein specifically as a SERM is an area of ongoing research, its ability to bind to both ERα and ERβ and elicit tissue-specific responses aligns with the general properties of SERMs. researchgate.netrsc.org The differential effects observed with glycitein in various cell models may be attributed to its potential SERM activity.

Modulation of Estrogen-Responsive Gene Expression in Cellular Models

Binding of isoflavones to ERs can lead to the modulation of estrogen-responsive gene expression. researchgate.nethormones.grcas.cz The ER-ligand complex can directly bind to estrogen-response elements (EREs) in the promoter regions of target genes, thereby activating or repressing transcription. researchgate.netcas.cz Additionally, ERs can influence gene expression through interactions with other transcription factors. researchgate.netcas.cz Studies using cellular models have investigated how glycitein affects the expression of genes known to be regulated by estrogen. This modulation of gene expression is a key mechanism by which glycitein exerts its biological effects in various tissues. medsci.org For example, some studies suggest that glycitein may influence the expression of genes involved in cell proliferation and differentiation in estrogen-responsive cell lines. nih.gov

Antioxidant and Anti-inflammatory Pathways

Glycitein possesses both antioxidant and anti-inflammatory properties, which contribute to its potential health benefits. ontosight.ailktlabs.com

Mechanisms of Protection Against Oxidative Stress in Vitro

Glycitein has been shown to protect against oxidative stress in vitro through various mechanisms. ontosight.ailktlabs.comrsc.orgchemfaces.comresearchgate.netresearchgate.net While glycitein may have lower free radical scavenging capability compared to other isoflavones like genistein and daidzein (B1669772), it has demonstrated the ability to inhibit oxidative processes such as copper-induced low-density lipoprotein (LDL) oxidation and hydrogen peroxide-induced apoptosis. rsc.orgchemfaces.com Its antioxidant effects may involve the inhibition of reactive oxygen species (ROS) generation and the upregulation of antioxidant defense systems. lktlabs.comchemfaces.com Research suggests that glycitein can increase the expression of heme oxygenase-1 (HO-1) and NADPH quinone reductase (NQO1), and enhance Nrf2-related antioxidative signaling. lktlabs.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, including glutathione (B108866) and quinone reductase. rsc.org Glycitein may also suppress oxidative DNA damage, potentially through mechanisms involving ERα binding and the subsequent enhancement of DNA repair proteins and increased expression of superoxide (B77818) dismutase 1 (SOD1). rsc.org

Data Table: In Vitro Antioxidant Effects of Glycitein

MechanismObserved Effect in VitroReferences
Inhibition of ROS generationInhibits generation of ROS. lktlabs.com
Protection against H₂O₂-induced cell damageInhibitory effects on hydrogen peroxide induced cell damage by scavenging ROS. chemfaces.com
Upregulation of antioxidant enzymesIncreases expression of heme oxygenase-1 (HO-1) and NADPH quinone reductase (NQO1). lktlabs.com
Activation of Nrf2 signalingIncreases Nrf2-related antioxidative signaling. lktlabs.com
Inhibition of copper-induced LDL oxidationShown to inhibit copper-induced low-density lipoprotein (LDL) oxidation. rsc.org
Suppression of oxidative DNA damageSuppresses oxidative DNA damage, potentially via ERα binding and DNA repair enhancement. rsc.org
Increased Superoxide Dismutase 1 (SOD1) expressionMay decrease oxidant insult through increased expression of SOD1. rsc.org

Inhibition of Inflammatory Mediators and Signaling Cascades

Glycitein exhibits anti-inflammatory activities by modulating various inflammatory mediators and signaling pathways. lktlabs.comrsc.orgchemfaces.comresearchgate.netmdpi.comnih.govnih.gov It has been shown to inhibit the production of inflammatory cytokines and mediators in various cell types, including macrophages, chondrocytes, and synovial cells. nih.gov Glycitein can suppress the activity of key signaling pathways involved in inflammation, such as NF-κB, AP-1, and MAPK (ERK1/2, JNK, and p38 MAPK). rsc.orgchemfaces.comnih.govqascf.com

Specifically, glycitein has been reported to suppress PMA-induced phosphorylation of MAP kinases, which are upstream signaling molecules for the expression of matrix metalloproteinases (MMPs) and the activities of NF-κB and AP-1 in glioma cells. chemfaces.com Inhibition of MMP-3 and MMP-9 expression by glycitein may contribute to its potential in controlling the invasiveness of malignant gliomas. lktlabs.comchemfaces.com Furthermore, glycitein has been shown to decrease the expression of NF-κB-dependent genes in response to inflammation. rsc.org Modulation of inflammatory signaling is considered one of the mechanisms by which glycitein may exert its beneficial effects in various conditions. researchgate.netmdpi.comnih.gov

Data Table: In Vitro Anti-inflammatory Effects of Glycitein

MechanismObserved Effect in VitroReferences
Inhibition of inflammatory cytokine productionInhibits inflammatory cytokine and mediator production by various cell types (macrophages, chondrocytes, synovial cells). nih.gov
Suppression of MAPK phosphorylationSuppresses PMA-induced phosphorylation of MAP kinases (ERK1/2, JNK, p38 MAPK). chemfaces.com
Inhibition of NF-κB and AP-1 activitiesSuppresses NF-κB and AP-1 activities. rsc.orgchemfaces.com
Downregulation of MMPsDownregulates expression of matrix metalloproteinases 3 and 9. lktlabs.comchemfaces.com
Decreased expression of NF-κB-dependent genesDecreases the expression of NF-κB-dependent genes in response to inflammation. rsc.org

Regulation of Enzymes Involved in Redox Homeostasis

Maintaining redox homeostasis is crucial for cellular function, and imbalances can lead to oxidative stress, implicated in various diseases nih.gov. Glycitein has been shown to influence enzymes involved in this balance. Studies indicate that glycitein can suppress the production of reactive oxygen species (ROS) karger.comlktlabs.com. It has been reported to increase the expression of heme oxygenase-1 (HO-1) and NADPH quinone reductase (NQO1), and enhance Nrf2-related antioxidative signaling lktlabs.com. The Nrf2 pathway is a key regulator of antioxidant defense systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are vital for detoxifying ROS nih.govmdpi.com. While some studies on isoflavones, like genistein, detail their impact on specific antioxidant enzymes such as SOD and GPx researchgate.netnih.gov, research specifically on glycitein's direct regulation of these particular enzymes is an area of ongoing investigation.

Effects on Cell Proliferation, Differentiation, and Apoptosis in Pre-clinical Models

Glycitein has demonstrated diverse effects on cell proliferation, differentiation, and apoptosis in various pre-clinical models, particularly in cancer cell lines and aortic smooth muscle cells.

Glycitein has shown inhibitory effects on the growth and DNA synthesis of certain cancer cell lines. In human breast carcinoma SKBR-3 cells, glycitein exhibits a biphasic effect on cell growth and DNA synthesis. At concentrations below 10 µg/mL, it can increase cell growth and DNA synthesis, while at concentrations greater than 30 µg/mL, it significantly inhibits these processes in a dose-dependent manner nih.gov. For instance, treatment with 40 µg/mL of glycitein for 4 days resulted in only residual DNA synthesis (4%) in SKBR-3 cells nih.gov. Higher concentrations (e.g., 100 µg/mL) were found to be cytotoxic and severely altered cell morphology, suggesting membrane damage nih.gov.

Glycitein has also been reported to attenuate cell proliferation in breast cancer and prostate cancer cell lines and to exert a cytotoxic effect on gastric cancer cells karger.comresearchgate.net. Studies on human gastric cancer cells (AGS, MKN-28, MKN-45, NCI-N87, YCC-1, YCC-6, SNU-5, SNU-216, SNU-484, SNU-668) showed that glycitein (0-100 µM, 24 h) inhibits viability with varying IC50 values across different cell lines medchemexpress.com. For example, the IC50 values ranged from 30.98 µM in AGS cells to 97.68 µM in SNU-5 cells medchemexpress.com.

In malignant glioma cells, glycitein has been shown to suppress invasive ability karger.comresearchgate.net.

Glycitein influences cell cycle progression and activates apoptotic pathways in cancer cells. In human gastric cancer cells, glycitein induces G0/G1 phase cell cycle arrest mdpi.commedchemexpress.comnih.gov. This arrest is associated with the regulation of cycle-related proteins nih.gov.

Furthermore, glycitein induces apoptosis in human gastric cancer cells mdpi.commedchemexpress.comnih.gov. The mechanisms involved include the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, which in turn inhibits the STAT3 and NF-κB signaling pathways mdpi.comresearchgate.netnih.gov. Glycitein has been shown to decrease mitochondrial transmembrane potential (ΔΨm) and increase mitochondrial-related apoptosis in AGS cells nih.gov. It also increases the expression of pro-apoptotic proteins like Bax, Caspase-3, and cleaved PARP, while decreasing the levels of anti-apoptotic protein Bcl-2 medchemexpress.com. In MCF-7 breast cancer cells, 10 µM glycitein has been shown to induce apoptosis by reducing the Bcl-2/Bax ratio nih.gov.

Glycitein has demonstrated the ability to inhibit cellular invasion and the expression of proteins involved in metastasis, particularly matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases that play a significant role in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis mdpi.comresearchgate.net.

In malignant glioma cells (U87MG), glycitein inhibits the expression of MMP-3 and MMP-9 at the promoter, mRNA, and protein levels karger.comlktlabs.comnih.gov. Gelatin zymography has shown that glycitein inhibits PMA-induced MMP-9 secretion in U87MG cells nih.gov. This inhibition of MMP-3 and MMP-9 expression by glycitein contributes to the suppression of in vitro invasiveness of glioma cells nih.gov. Glycitein's inhibitory effect on MMP-3 and MMP-9 expression is mediated, at least in part, by inhibiting the DNA binding and transcriptional activities of NF-κB and AP-1, transcription factors important for MMP gene expression karger.comnih.gov. Furthermore, glycitein suppresses the phosphorylation of MAP kinases, which are upstream signaling molecules in MMP gene expressions and NF-κB and AP-1 activities in glioma cells nih.gov.

Glycitein has also been reported to exert a potent inhibitory effect on the invasiveness of MDA-MB-231 breast cancer cells karger.comnih.gov.

Glycitein has been investigated for its effects on aortic smooth muscle cell proliferation, a process implicated in atherosclerotic vascular changes. Glycitein can attenuate the proliferation of aortic smooth muscle cells from stroke-prone spontaneously hypertensive rats lipidmaps.orgcaymanchem.comwindows.netmedchemexpress.com. At concentrations ranging from 0 to 30 µM, glycitein inhibits the dextran-coated charcoal/fetal bovine serum (DDC-FBS)-induced growth and DNA synthesis of these cells windows.netmedchemexpress.comthegoodscentscompany.com. This inhibitory effect suggests a potential role for glycitein in attenuating the proliferation of aortic smooth muscle cells involved in atherosclerotic vascular change lipidmaps.orglktlabs.comthegoodscentscompany.com.

Inhibition of Cellular Invasion and Metastasis-Related Protein Expression (e.g., Matrix Metalloproteinases)

Role in Bone Cell Biology and Osteogenesis

Glycitein also plays a role in bone cell biology, affecting both osteoblasts and osteoclasts. Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption. Maintaining a balance between the activity of these two cell types is essential for bone health.

Glycitein has been shown to suppress the proliferation of osteoblasts and promote their differentiation from progenitor cells lipidmaps.orgcaymanchem.comwindows.netoup.com. Studies using osteoblastic MC3T3-E1 cells have demonstrated that glycitein can directly and significantly suppress their proliferation while stimulating the expression of bone-related proteins such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OC) oup.com.

Furthermore, glycitein decreases the generation of murine osteoclasts and increases their apoptosis researchgate.netnih.gov. In bone marrow-derived osteoclasts, glycitein inhibited osteoclast generation in a biphasic-dose-dependent manner, showing the greatest inhibitory effects at 10 nM researchgate.netnih.gov. At a concentration of 10 nM, glycitein increased caspase 3/7 activity, indicating the induction of apoptosis in osteoclasts researchgate.netnih.gov. Additionally, 10 nM glycitein significantly decreased the expression of IL-6 and RANKL in osteoblasts, but did not alter the mRNA levels of OPG researchgate.netnih.gov. RANKL and OPG are key regulators of osteoclast differentiation and activity, with RANKL promoting osteoclast formation and OPG inhibiting it researchgate.net. The reduction in IL-6 and RANKL expression by osteoblasts in the presence of glycitein suggests a mechanism by which glycitein indirectly inhibits osteoclastogenesis researchgate.netnih.govresearchgate.net. These findings suggest that glycitein may exert bone beneficial effects by influencing both osteoblast differentiation and osteoclast apoptosis researchgate.netnih.gov.

Table 1: Summary of Glycitein's Effects on Cell Lines and Biological Processes

Cell Type / ModelEffect of GlyciteinKey Mechanisms / ObservationsReferences
Human Breast Carcinoma Cells (SKBR-3)Biphasic effect on growth and DNA synthesis (stimulation at low, inhibition at high)Cytotoxic at higher concentrations, increased membrane permeability nih.gov
Human Gastric Cancer Cells (AGS, MKN-28, etc.)Inhibits viability, induces apoptosis and G0/G1 cell cycle arrestROS-dependent MAPK/STAT3/NF-κB pathway, decreased mitochondrial potential, altered Bcl-2/Bax, Caspase-3, cleaved PARP levels mdpi.comresearchgate.netmedchemexpress.comnih.gov
Malignant Glioma Cells (U87MG)Suppresses invasive abilityInhibits DNA binding/transcriptional activity of AP-1 and NF-κB, inhibits MMP-3 and MMP-9 gene expression/secretion karger.comlktlabs.comnih.gov
Human Breast Cancer Cells (MDA-MB-231)Potent inhibitory effect on invasiveness karger.comnih.gov
Human Breast Cancer Cells (MCF-7)Inhibitory effects on cell growth, induction of apoptosisReduced Bcl-2/Bax ratio nih.gov
Aortic Smooth Muscle Cells (from SHRSP rats)Attenuates proliferation, inhibits growth and DNA synthesisPotential role in preventing atherosclerotic vascular change lipidmaps.orgcaymanchem.comwindows.netlktlabs.commedchemexpress.comthegoodscentscompany.com
Murine Osteoclasts (Bone marrow-derived)Decreases generation, increases apoptosisBiphasic inhibition of generation, increased Caspase 3/7 activity researchgate.netnih.gov
Osteoblasts (MC3T3-E1, Bone marrow-derived)Suppresses proliferation, promotes differentiationStimulates ALP and OC expression, decreases IL-6 and RANKL expression lipidmaps.orgcaymanchem.comwindows.netoup.comresearchgate.netnih.gov

Regulation of Osteoclast Activity and Bone Resorption Markers

Neurobiological and Neuroprotective Actions

Beyond its effects on bone, glycitein has demonstrated neurobiological and neuroprotective properties, particularly in the context of neurodegenerative conditions. rsc.orgsemanticscholar.orgdoaj.org

Beta-amyloid (Aβ) peptide aggregation is a key pathological feature of Alzheimer's disease, contributing to neuronal toxicity and cognitive decline. imrpress.comfrontiersin.org Research using model organisms has explored the potential of glycitein to mitigate Aβ-induced toxicity. rsc.orgnih.govnih.gov

Studies using transgenic Caenorhabditis elegans that express human Aβ have shown that glycitein can attenuate Aβ-induced toxicity. rsc.orgnih.govnih.gov Specifically, glycitein treatment delayed Aβ-induced paralysis and reduced the levels of amyloid formation in these worms. nih.govnih.gov This protective effect is hypothesized to be partly due to glycitein's antioxidant properties, as the generation of free radicals precedes amyloid aggregation. rsc.orgnih.govnih.gov Glycitein has been shown to scavenge hydroxyl free radicals and inhibit peroxynitrite oxidation in vitro. nih.gov

Data on glycitein's effect on Aβ-induced toxicity in C. elegans:

TreatmentAβ-induced ParalysisAmyloid Formation
Control (C. elegans expressing Aβ)Observed nih.govnih.govObserved nih.govnih.gov
Glycitein TreatmentDelayed nih.govnih.govReduced nih.govnih.gov

Stress-related kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathways, are involved in various cellular processes, including neuronal survival and death. thieme-connect.deresearchgate.net Dysregulation of these pathways can contribute to neurodegenerative processes. frontiersin.org Glycitein has been investigated for its ability to modulate these pathways in neuronal and other cellular contexts.

Glycitein has been shown to inhibit the phosphorylation of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular-signal-regulated kinase 1/2 (ERK1/2), in certain cell types. rsc.orgresearchgate.netnih.gov While this has been observed in cancer cell lines, the modulation of these kinases is relevant to neuronal contexts as they play a role in stress responses and apoptosis. frontiersin.orgresearchgate.net For instance, activation of MAPK signaling can be critical in inducing apoptosis. researchgate.net

In a cellular model of Parkinson's disease using rotenone-treated neuroblastoma cells, glycitein demonstrated neuroprotective effects by preventing rotenone-induced oxidative stress and apoptotic cell death. semanticscholar.orgresearchgate.netresearchgate.net This protection was associated with the ability of glycitein to trigger increased activity of reactive oxygen species (ROS) scavenging enzymes and restore mitochondrial membrane potential and ATP levels. semanticscholar.orgresearchgate.netresearchgate.net While the direct modulation of specific stress-related kinase pathways like MAPK was not explicitly detailed in these neuroprotection studies, the observed effects on oxidative stress and apoptosis suggest potential downstream influence on such pathways. semanticscholar.orgresearchgate.netresearchgate.net

Further research is needed to fully elucidate the specific mechanisms by which glycitein modulates stress-related kinase pathways in different neuronal cell types and its direct impact on these pathways in the context of neurodegenerative diseases.

Iv. Pharmacokinetics and Metabolism in Research Models

Absorption and Bioavailability Studies in Non-Human Systems and Controlled Research Settings

Glycitein (B1671905), often consumed in its glycoside form (glycitin), must be hydrolyzed to the aglycone form (glycitein) for absorption. This hydrolysis is facilitated by glucosidases present in the saliva, pancreatic juice, small intestinal wall, and intestinal bacteria. rsc.org Once the aglycone is formed, glycitein is absorbed from the gut into enterocytes, potentially via mixed micelles or organic anionic transporters. rsc.org

Studies in aged male Fischer-344 rats demonstrated that the source of isoflavones significantly impacts glycitein bioavailability. Bioavailability was significantly higher when glycitein was administered in Novasoy (a commercial supplement) (27 ± 13%) and as a glucoside (21 ± 10%) compared to the aglycone form (8 ± 3%). nih.gov Another study in Sprague-Dawley rats showed that complexation of a soy isoflavone (B191592) extract with β-cyclodextrin significantly enhanced the bioavailability of glycitein by up to 170% compared to the extract alone. tandfonline.comoup.comtandfonline.com

In female Golden Syrian hamsters, glycitein showed significantly greater apparent absorption, as reflected in urinary recovery, compared to daidzein (B1669772) and genistein (B1671435). iastate.edu This greater bioavailability in hamsters was suggested to contribute to its more pronounced cholesterol-lowering effect observed in that study. iastate.edu

Research using the human intestinal Caco-2 cell model indicated that glucuronides were the main metabolites of glycitein, and these conjugates were preferably excreted to the basolateral side. umich.edu

Data Table: Glycitein Bioavailability in Aged Male Fischer-344 Rats

Isoflavone SourceBioavailability (%)p-value (vs. Aglycone)
Aglycone8 ± 3-
Glucoside21 ± 100.011
Novasoy27 ± 130.011

*Data derived from aged male Fischer-344 rats. nih.gov

Data Table: Effect of β-Cyclodextrin Complexation on Glycitein AUC in Sprague-Dawley Rats

FormulationAUC (µg·min/ml)Bioavailability Increase (%)p-value
IFE28 ± 7--
IFE-β-CD48 ± 91700.028

*AUC: Area Under the Plasma Concentration-Time Curve. IFE: Isoflavone Extract. IFE-β-CD: Isoflavone Extract complexed with β-Cyclodextrin. Data derived from Sprague-Dawley rats. tandfonline.comjst.go.jp

Identification and Characterization of Glycitein Metabolites (e.g., Glucuronides, Equol)

Glycitein undergoes extensive metabolism, primarily through conjugation and microbial transformation. The major metabolic fate of glycitein is glucuronidation, which occurs in the intestine and liver. rsc.org This conjugation with glucuronic acid increases water solubility and facilitates excretion. rsc.org Specific isoforms of uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, have shown a preference for glycitein over other isoflavones like genistein and daidzein in human liver studies. rsc.orgnih.govuniprot.org The 7-hydroxy group is identified as a main site for glucuronidation. umich.edu Glycitein 4'-O-glucuronide has also been characterized. hmdb.ca

In addition to glucuronidation, glycitein is metabolized by gut microflora. rsc.orgresearchgate.netnih.gov This microbial metabolism can lead to the formation of various metabolites, including reduced and demethylated compounds. researchgate.net Identified microbial metabolites include dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and 5'-O-methyl-O-desmethylangolensin. nih.gov While daidzein is known to be metabolized to equol (B1671563) by gut bacteria in some individuals, the direct conversion of glycitein to equol is not a commonly reported major pathway. researchgate.netiastate.edumdpi.com However, some studies suggest potential indirect links or the formation of hydroxylated equol derivatives. rsc.orgresearchgate.net For instance, 6-methoxy equol and 6-OH-equol have been identified as potential metabolites. researchgate.net Demethylation of glycitein by bacteria like Eubacterium limosum in vitro can produce 6,7,4'-trihydroxyisoflavone (B192597). researchgate.netiastate.edu

Oxidative metabolism of glycitein by liver microsomes has also been observed. In studies using liver microsomes from Aroclor-induced Wistar rats, ten metabolites were formed, with 8-hydroxyglycitein as the main metabolite. nih.gov Human liver microsomes converted glycitein to six metabolites, with 8-hydroxyglycitein and 6-hydroxydaidzein being the major products. nih.gov Intestinal metabolism also yielded metabolites, with 6-hydroxydaidzein as the main product. nih.gov

Data Table: Glycitein Metabolites Identified in Research Models

MetaboliteType of MetabolismResearch System/ModelSource
Glycitein GlucuronidesPhase II (Conjugation)Intestine, Liver, Caco-2 cells, Rat, Human rsc.orgumich.edunih.govjfda-online.com
DihydroglyciteinMicrobialHuman Gut Microflora (in vitro), Human Urine researchgate.netnih.gov
Dihydro-6,7,4'-trihydroxyisoflavoneMicrobialHuman Gut Microflora (in vitro) nih.gov
5'-O-methyl-O-desmethylangolensinMicrobialHuman Gut Microflora (in vitro), Human Urine researchgate.netnih.gov
6-O-methyl-equolMicrobialHuman Gut Microflora (in vitro) nih.gov
6-hydroxydaidzeinPhase I (Oxidative)Human Liver Microsomes, Intestinal Metabolism, Rat Urine nih.gov
8-hydroxyglyciteinPhase I (Oxidative)Rat Liver Microsomes, Human Liver Microsomes nih.gov
6,7,4'-trihydroxyisoflavoneMicrobial (Demethylation)Eubacterium limosum (in vitro) researchgate.netiastate.edu
6-OH-equolMicrobialIn vitro and in vivo researchgate.net

In Vitro and In Vivo Metabolic Pathways and Enzyme Systems

The metabolism of glycitein involves both host enzymes (Phase I and Phase II) and enzymes from gut microflora.

Host Metabolism: Phase II metabolism, primarily glucuronidation, is a major pathway for glycitein in the intestine and liver. rsc.org UGT enzymes, particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are key players in the glucuronidation of glycitein. rsc.orgnih.govuniprot.org This conjugation increases the polarity of glycitein, promoting its excretion. rsc.org

Phase I metabolism, involving hydroxylation, has been observed with liver microsomes. Cytochrome P450 (CYP) enzymes, such as CYP1A2, have been implicated in the hydroxylation of the methoxy (B1213986) group on glycitein, potentially leading to the formation of daidzein. rsc.org However, the demethoxylation of glycitein to daidzein may not be a major pathway in humans and hamsters. iastate.edu

Microbial Metabolism: Gut microflora significantly contribute to glycitein metabolism in the intestine. rsc.orgresearchgate.netnih.gov Bacterial enzymes can hydrolyze glycitin (B1671906) to glycitein. rsc.orgmdpi.com Further microbial transformations include reduction and demethylation reactions, leading to metabolites like dihydroglycitein and 5'-O-methyl-O-desmethylangolensin. researchgate.netnih.gov While equol is a prominent metabolite of daidzein, the extent of glycitein conversion to equol or related hydroxylated forms by gut bacteria appears to be subject to interindividual variation and depends on the specific microbial populations present. researchgate.netnih.goviastate.edu Eubacterium limosum has been shown to demethylate glycitein to 6,7,4'-trihydroxyisoflavone in vitro. researchgate.netiastate.edu

The metabolic pathways of glycitein can be complex and may vary depending on the research model and the specific microbial environment.

Excretion Profiles and Half-Life Determination in Animal Models

Following absorption and metabolism, glycitein and its metabolites are primarily excreted. Urinary excretion is a significant route of elimination. rsc.orgiastate.edu

In a study with healthy human volunteers, 55% of ingested glycitein was excreted as glucuronides in urine over a 48-hour period. rsc.org This was a higher percentage compared to genistein (28%). rsc.org

Studies in rats have also investigated excretion profiles. In Sprague-Dawley rats administered glycitein, oxidative and bacterial metabolites, as well as the demethylation product 6-hydroxydaidzein, were identified in urine. nih.gov Both aglycone and conjugated glycitein were found in the urine of pigs and rats, while only conjugated glycitein was detected in human urine in one study. jfda-online.comjfda-online.com

The elimination half-life of glycitein has been reported in research models. In healthy human volunteers, the half-life of glycitein was approximately 3.4 hours, which was shorter than that of genistein (7.4 hours) and similar to daidzein (3.8 hours). rsc.orgnih.gov This shorter half-life of glycitein was suggested to be due to its glucuronides potentially being more water-soluble, leading to faster excretion. rsc.org In ovariectomized rats, the pharmacokinetics of equol metabolites, which can be indirectly related to glycitein metabolism, showed varying half-lives depending on whether equol was administered directly or produced from daidzein. acs.org

Data Table: Glycitein Urinary Excretion and Half-Life

Species/ModelExcretion (% of ingested dose over 48h)Primary Excreted FormHalf-Life (h)Source
Human (healthy volunteers)55 (as glucuronides)Glucuronides3.4 rsc.orgnih.gov
Female Golden Syrian Hamsters33.2 (apparent absorption/urinary recovery)Not specifiedNot specified iastate.edu
RatAglycone and Conjugated Glycitein found in urineConjugated Glycitein (primarily in humans)Not specified jfda-online.comjfda-online.com

V. Analytical Methodologies for Glycitein Quantification and Characterization in Research

Isolation and Purification Techniques from Natural Sources for Research Purity

Obtaining glycitein (B1671905) with high purity from natural sources, primarily soybeans, is a critical initial step for many research applications, including structural elucidation, biological activity testing, and developing analytical standards. Isolation and purification typically involve a combination of extraction and chromatographic methods.

Common extraction solvents for soy isoflavones, including glycitein, often include acetonitrile, acetone, methanol, or ethanol (B145695), used alone or in combination with water or acid. jfda-online.comlawdata.com.tw For instance, defatted soybeans can be extracted with ethanol. google.com

Subsequent purification steps frequently employ various chromatographic techniques. Silica (B1680970) gel column chromatography and Sephadex LH-20 columns have been used to fractionate extracts containing isoflavones. google.com Preparative high-performance liquid chromatography (HPLC) is also a key technique for achieving high purity. google.com One reported method for isolating glycitein from soy germ involved extraction with 80% ethanol, followed by application to a Sephadex LH-20 column with 50% ethanol as the eluent. iastate.edu The glycitein peak was collected and freeze-dried. iastate.edu The purity of isolated glycitein can be confirmed by techniques such as HPLC and spectroscopic analysis. iastate.edu

Another example of isolation from a natural source, soybean miso, involved defatting with n-hexane, extraction with ethyl acetate, and purification using silica gel column chromatography, MPLC (Medium Pressure Liquid Chromatography), and HPLC to obtain compounds including 8-hydroxyglycitein. tandfonline.comresearchgate.net

Achieving high purity is essential for accurate research findings. For example, glycitein isolated from soy germ to 99% purity was used in a study investigating its estrogenic activity. acs.orgiastate.edu

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., LC-MS/MS, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the separation and quantification of glycitein in complex biological matrices such as food, serum, and urine due to their sensitivity and versatility. mdpi.comjfda-online.commdpi.com

HPLC coupled with various detectors, such as UV, photodiode-array (DAD), or mass spectrometric (MS) detectors, is a common approach. jfda-online.com HPLC-DAD is suitable for food and biological samples, offering high recovery rates for isoflavone (B191592) metabolites, although its sensitivity may be lower compared to HPLC-MS. mdpi.com

LC-MS/MS is considered a method of choice for phytoestrogen analysis due to its high sensitivity, selectivity, and relatively simpler sample preparation compared to techniques like GC-MS. nih.gov LC-MS/MS methods allow for the simultaneous quantification of multiple phytoestrogens, including glycitein, in biological fluids like human serum. nih.gov For instance, a rapid two-minute LC-MS/MS method operating in multiple reaction monitoring (MRM) mode was developed and validated for the simultaneous quantification of eleven phytoestrogen metabolites, including glycitein, in human serum. nih.gov This method demonstrated specificity and sensitivity, with a linear response observed over a range of 1–5,000 ng/mL in human serum for most phytoestrogens. nih.gov The mass transition m/z 283/184 was used for glycitein. nih.gov

Another LC-MS method for the quantification of 16 phytoestrogens, including glycitein, in food, serum, and urine utilized LC-DAD coupled with a single quadrupole MS with electrospray ionization (ESI) in negative mode. mdpi.com This method involved solid-phase extraction (SPE) for food and serum samples and liquid-liquid extraction for urine. mdpi.com The method was validated and showed good linearity and recovery rates in different matrices. mdpi.com

Ultra-high-pressure liquid chromatography (UHPLC) has also been developed for the rapid determination of total isoflavone aglycones, including glycitein, after enzymatic hydrolysis. mdpi.com This method allows for separation within a few minutes. mdpi.com

The sensitivity of these methods is often reported in terms of limits of detection (LoD) and limits of quantification (LoQ). For glycitein quantification in urine using an HPLC/APCI/MS method, the detection limit was reported as 12.2 pmol/L. jfda-online.com In another HPLC method for urine analysis, the quantitation limit for glycitein was approximately 2 ng/mL. jfda-online.com For the LC-MS method in food, serum, and urine, LoQ values for glycitein were within the range of 0.008–3.541 ng/mL depending on the matrix. mdpi.com

Here is a summary of reported limits of quantification for glycitein in different biological matrices using various chromatographic methods:

MatrixMethodLoQ (approximate)Reference
UrineHPLC/APCI/MS12.2 pmol/L jfda-online.com
UrineHPLC2 ng/mL jfda-online.com
SerumLC-MS/MS1 ng/mL nih.gov
FoodLC-DAD-ESI-MS0.008–3.541 ng/mL mdpi.com
SerumLC-DAD-ESI-MS0.01–1.77 ng/mL mdpi.com
UrineLC-DAD-ESI-MS0.003–0.251 ng/mL mdpi.com
UrineLC-MS/MS0.0007 ng/mL mdpi.com
Aglycones (after hydrolysis)UHPLC184 ng (LoQ) mdpi.com

Sample preparation is a crucial aspect of these methods and often involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate glycitein from the complex matrix. mdpi.comlawdata.com.twmdpi.comunito.it

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of isolated glycitein in research settings. These techniques provide detailed information about the molecular structure and confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as HSQC and HMBC), is a powerful tool for determining the complete structure of organic compounds like glycitein. tandfonline.comresearchgate.netvt.edumaas.edu.mm Analysis of the chemical shifts and coupling patterns in NMR spectra allows researchers to assign specific signals to individual atoms within the molecule and deduce connectivity. vt.edunih.gov For glycitein, the ¹H-NMR spectrum shows characteristic signals for protons at different positions, including the methoxy (B1213986) group at C-6 and protons on the A and B rings. researchgate.netnih.gov The ¹³C-NMR spectrum provides information about the carbon skeleton, with glycitein having an additional signal due to the methoxy group compared to other isoflavone aglycones like daidzein (B1669772) and genistein (B1671435). nih.gov Comparison of spectroscopic data with reported literature values is essential for confirming the structure of isolated glycitein. vt.edu

Mass Spectrometry (MS) is another vital spectroscopic technique used for determining the molecular weight and obtaining fragmentation patterns that provide structural insights. tandfonline.comresearchgate.netvt.edumaas.edu.mm MS is often coupled with chromatographic techniques like LC (LC-MS) to identify and quantify compounds in mixtures. mdpi.comjfda-online.commdpi.com The mass-to-charge ratio (m/z) of the molecular ion and fragment ions helps confirm the identity of glycitein.

Ultraviolet (UV) spectroscopy is commonly used for the detection and quantification of isoflavones, including glycitein, due to their characteristic absorption in the UV region. mdpi.comiastate.edujfda-online.com UV spectral analysis can also be used to assess the purity of isolated glycitein. iastate.edu

Infrared (IR) spectroscopy can provide information about the functional groups present in the glycitein molecule. maas.edu.mmnih.gov

The combination of these spectroscopic methods, particularly NMR and MS, provides comprehensive data for the unambiguous structural elucidation and confirmation of the purity of glycitein isolated for research purposes.

Development of High-Throughput Assays for Biological Activity Screening

High-throughput screening (HTS) assays are essential for efficiently evaluating the biological activities of glycitein and its potential derivatives in research. These assays allow for rapid testing of large numbers of samples or conditions to identify potential bioactivities.

While specific HTS assays solely focused on glycitein were not extensively detailed in the search results, the principles of HTS are applied to the screening of various bioactive compounds, including isoflavones. HTS often involves miniaturized experimental formats, automated liquid handling, and sensitive detection methods to quickly measure a specific biological response.

For phytoestrogens like glycitein, potential biological activities that could be screened using HTS include estrogenic activity, antioxidant activity, anti-proliferative effects on cancer cells, and effects on specific signaling pathways. acs.orgiastate.edumedchemexpress.comchemfaces.com

Research on the biological activity of glycitein has utilized various in vitro and in vivo assays. For example, studies have investigated its effect on the growth and DNA synthesis of aortic smooth muscle cells, its impact on the viability and apoptosis of cancer cells, and its protective effects against toxicity and oxidative stress in model organisms. medchemexpress.comthegoodscentscompany.com Estrogenic activity has been assessed using in vivo uterine enlargement assays in mice and in vitro competitive binding assays with estrogen receptors. acs.orgiastate.edu

The development of HTS assays for glycitein would likely involve adapting these types of biological endpoints to a high-throughput format. This could include cell-based assays measuring cell proliferation, viability, or the activation of specific reporter genes linked to estrogen receptor activation or other signaling pathways. mdpi.com Biochemical assays measuring enzyme activity or antioxidant capacity could also be adapted for HTS.

Sensitive detection methods, such as fluorescence, luminescence, or absorbance-based readouts, are integral to HTS assays. The use of multi-well plates (e.g., 96-well or 384-well plates) and automated plate readers allows for the rapid measurement of results across numerous samples.

The availability of libraries of natural compounds, including isoflavones, is also important for HTS. These libraries facilitate the screening of multiple related compounds to identify those with desired activities. chemfaces.com

While the provided search results did not detail a specific HTS assay developed solely for glycitein, the application of HTS principles to screen for the diverse biological activities attributed to isoflavones, including glycitein, is a logical extension of current research practices in natural product screening and drug discovery. chemfaces.commdpi.com

Vi. Comparative Research of Glycitein with Other Isoflavones

Relative Potency and Efficacy in Receptor Binding and Cellular Assays

Isoflavones, including glycitein (B1671905), are known as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs), specifically ERα and ERβ. mdpi.commdpi.comresearchgate.net Research indicates that the binding affinity of isoflavones to these receptors varies. Genistein (B1671435) and daidzein (B1669772) can bind to and transactivate estrogen receptors, with a higher affinity generally observed for ERβ. nih.gov While some studies suggest glycitein has weaker estrogenic activity than other soy isoflavones, others, particularly in certain in vivo models, have shown it can elicit a stronger estrogenic response on an equal amount basis. acs.org

Studies utilizing recombinant ERα and ERβ receptor binding assays have provided insights into the relative binding affinities of various isoflavones. One study comparing glycitein, glycitin (B1671906), biochanin A, and formononetin (B1673546) found the relative binding affinity (RBA) for ERα to be in the order of glycitein > glycitin > biochanin A > formononetin. researchgate.net For ERβ, the order was biochanin A > glycitein > glycitin > formononetin. researchgate.net The rank order of isoflavones and their metabolites based on their estrogenic potency is generally considered to be equol (B1671563) and genistein > glycitein > daidzein > biochanin A and formononetin. researchgate.net

Cellular assays, such as luciferase reporter gene assays, are also employed to investigate the transactivational potential of isoflavones on ERα and ERβ. rsc.org These assays help to understand how isoflavones activate or inhibit estrogen receptor-mediated gene expression in a cellular context.

Distinct Metabolic Profiles and Biotransformation Pathways

The biological activity of isoflavones is significantly influenced by their metabolism and biotransformation within the body. mdpi.com Naturally occurring isoflavones in soy are primarily in glycoside forms (conjugated to sugar molecules), such as glycitin, genistin (B1671436), and daidzin (B1669773). mdpi.commdpi.com Upon ingestion, these glycosides are hydrolyzed by enzymes, particularly by intestinal microflora, into their more bioavailable aglycone forms: glycitein, genistein, and daidzein. mdpi.comresearchgate.netfrontiersin.orgmdpi.com

While genistein and daidzein have been extensively studied regarding their metabolic fates, research into glycitein's metabolism is also ongoing. Glycitein is considered to be metabolically stable to some extent. researchgate.net However, studies have shown that human gut microorganisms can metabolize glycitein. researchgate.net Putative glycitein metabolites identified in human urine include dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and 5'-O-methyl-O-desmethylangolensin. researchgate.net Interestingly, one study also reported daidzein as an additional metabolite of glycitein in some subjects, suggesting a potential demethoxylation pathway at the C-6 position of the isoflavone (B191592) skeleton, although this may not be a major metabolic route in humans and hamsters. researchgate.net

In comparison, daidzein is notably metabolized by intestinal microflora to equol and O-desmethylangolensin (ODMA), with equol often exhibiting higher estrogenic potential than daidzein. researchgate.netwur.nl Genistein can be converted to metabolites like 6'-hydroxy-O-desmethylangolensin. researchgate.net Unlike daidzein, genistein and glycitein can be biodegraded into metabolites that may not possess estrogenic activity. researchgate.net

The distinct metabolic pathways lead to different circulating metabolites for each isoflavone, which can contribute to their varied biological effects.

Synergistic and Antagonistic Interactions within Isoflavone Mixtures in Research Models

Isoflavones in soy are consumed as a mixture, and their biological effects can result from synergistic, additive, or even antagonistic interactions between the individual compounds and their metabolites. Research models are used to investigate these complex interactions.

Studies have explored the combined effects of genistein, daidzein, and glycitein. researchgate.net While the specific interactions of glycitein within mixtures are less extensively documented compared to genistein and daidzein, research on isoflavone mixtures provides some insights. For instance, a combination of genistin and daidzin showed effective inhibition of UVB-induced expression of certain markers in cellular models. mdpi.com Theoretical models are also being developed to estimate the efficacy of isoflavone mixtures based on the binding affinities of their components to ERs, highlighting that efficacy can vary significantly depending on the mixture composition. uc.pt

Differential Gene Expression and Signaling Pathway Modulation

Isoflavones can modulate gene expression and signaling pathways, contributing to their diverse biological activities. mdpi.comnih.gov The effects on gene expression can differ between individual isoflavones.

While genistein and daidzein have been more comprehensively studied in this area, research is emerging on glycitein's effects. Genistein is known to modulate numerous pathways, including those involved in cell proliferation, apoptosis, and inflammation, often through both ER-dependent and ER-independent mechanisms. mdpi.comnih.govresearchgate.net Daidzein also exerts anti-proliferative effects and can influence gene expression related to cell survival. nih.gov

Studies comparing the gene expression profiles induced by different isoflavones have shown differential effects. For example, a pangenomic microarray analysis revealed only a partial overlap between the molecular pathways modulated by genistein and daidzein in different breast cancer cell lines. mdpi.com Research on the biosynthesis of isoflavones in plants also highlights the differential expression of genes involved in the formation of daidzein and glycitein under varying conditions. oup.commdpi.com

Comparative Data on Isoflavone Receptor Binding Affinity

IsoflavoneRelative Binding Affinity (RBA) ERα researchgate.netRelative Binding Affinity (RBA) ERβ researchgate.net
GlyciteinHigherModerate
GlycitinModerateModerate
Biochanin ALowerHigher
FormononetinLowerLower
Genistein-Higher (compared to ERα) mdpi.comnih.gov
Daidzein-Higher (compared to ERα) mdpi.comnih.gov
Equol-Higher (compared to daidzein) researchgate.net

Note: Relative binding affinities can vary depending on the specific assay conditions and model used. The table above summarizes findings from cited research.

Key Glycitein Metabolites Identified in Human Studies

MetaboliteParent CompoundNotes
GlyciteinGlycitinAglycone form, produced by deglycosylation mdpi.commdpi.com
DihydroglyciteinGlyciteinIdentified in human urine researchgate.net
Dihydro-6,7,4'-trihydroxyisoflavoneGlyciteinIdentified in human urine researchgate.net
5'-O-methyl-O-desmethylangolensinGlyciteinIdentified in human urine researchgate.net
6-O-methyl-equolGlyciteinTentatively identified in some subjects researchgate.net
DaidzeinGlyciteinIdentified in one subject, potential minor pathway researchgate.net

Vii. Future Directions and Emerging Research Avenues for Glycitein

Identification of Novel Molecular Targets and Signaling Networks

Future research should aim to comprehensively identify the full spectrum of molecular targets and signaling networks modulated by glycitein (B1671905). While existing studies have highlighted its interaction with pathways such as MAPK, STAT3, NF-κB, and PI3K/Akt/mTOR in various cancer cell lines and other contexts karger.comresearchgate.netnih.govresearchgate.netrsc.org, a complete understanding of its cellular effects requires the identification of all direct and indirect targets. For instance, glycitein has been shown to activate ERK1/2 via the vascular endothelial growth factor receptor (VEGFR) in prostate epithelial cells, suggesting receptor-mediated mechanisms that warrant further investigation rsc.orgchemfaces.com. Future studies could employ high-throughput screening methods, proteomics, and phosphoproteomics to uncover novel protein interactions and downstream signaling cascades influenced by glycitein. Understanding these complex networks is crucial for elucidating its diverse biological activities, including its antioxidant and anti-inflammatory effects rsc.orgchemfaces.commedchemexpress.com.

Advanced Computational Modeling and Structural Biology Studies

Advanced computational modeling and structural biology techniques will be instrumental in understanding how glycitein interacts with its identified targets at an atomic level. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding affinities, conformations, and dynamics of glycitein-protein interactions karger.comuminho.ptresearchgate.net. While molecular docking has been used to predict the binding of glycitein to potential targets like CCNA2, ESR1, ESR2, MAPK14, and PTGS2 in colon cancer karger.com, more sophisticated simulations can offer a dynamic view of these interactions. Future research can utilize these tools to predict novel binding sites, understand the impact of structural modifications on activity, and guide the rational design of glycitein derivatives with enhanced potency or specificity. nih.govunl.edu

Development of Specific Chemical Probes for Receptor Deconvolution

The development of specific chemical probes for glycitein is a critical future direction, particularly for deconvoluting its receptor interactions. Given its structural similarity to estrogen and its weak binding affinity for estrogen receptors (ERs) rsc.org, along with evidence suggesting ER-independent mechanisms nih.gov, specific probes could help clarify the extent of ER involvement and identify other potential receptors. These probes, which could be modified glycitein molecules with attached tags or labels, would enable researchers to isolate and identify the proteins that directly bind to glycitein in complex biological mixtures. This approach would provide definitive evidence for receptor interactions and help differentiate between direct binding events and downstream signaling effects.

Exploration of Epigenetic Regulation and Gene Silencing Mechanisms

Investigating the role of glycitein in epigenetic regulation and gene silencing mechanisms represents a promising avenue for future research. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression regulation and are implicated in various diseases, including cancer mdpi.commdpi.combiorxiv.orgnih.gov. While polyphenols, in general, have been suggested to modulate epigenetics nih.gov, the specific effects of glycitein on DNA methylation patterns, histone modifications, and non-coding RNA expression remain largely unexplored. Future studies could utilize techniques like bisulfite sequencing, ChIP-seq, and RNA sequencing to determine how glycitein influences the epigenome and identify specific genes or pathways regulated through epigenetic mechanisms. uminho.pt

Role of the Gut Microbiome in Glycitein Metabolism and Bioactivity for Research Applications

The significant role of the gut microbiome in the metabolism and bioactivity of isoflavones, including glycitein, highlights a crucial area for future research with implications for research applications. Glycitein is metabolized by human gut microorganisms into various metabolites, such as dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and 5'-O-methyl-O-desmethylangolensin, with interindividual variation in degradation rates acs.orgiastate.eduresearchgate.net. Some individuals may also produce 6-O-methyl-equol and daidzein (B1669772) from glycitein metabolism acs.orgiastate.eduresearchgate.net. Future research should focus on identifying the specific microbial species responsible for these transformations and understanding how individual differences in gut microbiota composition influence glycitein metabolism and the production of bioactive metabolites. unimore.itnih.gov This knowledge is essential for interpreting the results of in vitro and in vivo studies and could potentially lead to the development of research strategies that consider or manipulate the gut microbiome to optimize glycitein's effects for specific research applications. For example, understanding which microbes produce more active metabolites could inform the design of in vitro models or animal studies that better reflect human metabolism. microbiomepost.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.